3-(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)azetidin-3-ol
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Overview
Description
3-(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)azetidin-3-ol is a complex organic compound that features a combination of azetidine and phenyl groups, with additional functional groups such as tert-butyldimethylsilyl and chlorine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)azetidin-3-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the protection of a hydroxyl group with a tert-butyldimethylsilyl group, followed by the introduction of the azetidine ring and chlorination of the phenyl group. The reaction conditions often include the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3-(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide, potassium tert-butoxide, and various amines can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)azetidin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Industry: It can be used in the development of new materials and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)azetidin-3-ol involves its interaction with specific molecular targets. The azetidine ring and phenyl group allow it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The tert-butyldimethylsilyl group may enhance the compound’s stability and bioavailability, while the chlorine atom can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyldimethylsilyl)oxyphenylazetidine
- 2-Chloro-4-(tert-butyldimethylsilyl)oxyphenylazetidine
- 3-(tert-Butyldimethylsilyl)oxy-2-chlorophenylazetidine
Uniqueness
3-(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)azetidin-3-ol is unique due to the specific combination of functional groups and its structural configuration
Properties
Molecular Formula |
C15H24ClNO2Si |
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Molecular Weight |
313.89 g/mol |
IUPAC Name |
3-[4-[tert-butyl(dimethyl)silyl]oxy-2-chlorophenyl]azetidin-3-ol |
InChI |
InChI=1S/C15H24ClNO2Si/c1-14(2,3)20(4,5)19-11-6-7-12(13(16)8-11)15(18)9-17-10-15/h6-8,17-18H,9-10H2,1-5H3 |
InChI Key |
UTQCHRYALQNQDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)C2(CNC2)O)Cl |
Origin of Product |
United States |
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